molecular formula C12H26N2O B8410996 8-Morpholinooctylamine

8-Morpholinooctylamine

Cat. No.: B8410996
M. Wt: 214.35 g/mol
InChI Key: BVKPVDDGIPAESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Morpholinooctylamine is a chemical compound that features both a morpholino ring and a linear octylamine chain, making it a valuable bifunctional building block in organic and medicinal chemistry research. Its primary research application is as a key reactant in the Mannich reaction, a fundamental method for the synthesis of aminomethylated compounds. This reaction is particularly valuable for creating novel derivatives of privileged structures like 8-hydroxyquinoline, which are investigated for their diverse bioactivities . The specific structure of this compound, combining a heterocyclic amine with a long alkyl chain amine, provides researchers with a versatile template for constructing molecules with potential pharmacological properties. Compounds synthesized from similar amine building blocks are studied in various research fields, including as stabilizers in polymer science and as intermediates for creating complex molecular architectures. Researchers utilize this compound under controlled laboratory conditions to explore new chemical spaces and develop molecules for experimental therapeutics. This product is provided For Research Use Only (RUO). It is strictly intended for use in laboratory research and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and should consult the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

8-morpholin-4-yloctan-1-amine

InChI

InChI=1S/C12H26N2O/c13-7-5-3-1-2-4-6-8-14-9-11-15-12-10-14/h1-13H2

InChI Key

BVKPVDDGIPAESL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

2-Morpholinoethanamine (4-(2-Aminoethyl)morpholine)

  • Molecular Formula : C₆H₁₄N₂O
  • Molecular Weight : 130.19 g/mol
  • Physical Properties :
    • Melting Point (mp): 23–25°C
    • Boiling Point (bp): 205°C
    • Density: 0.999 g/cm³
    • Refractive Index (RI): 1.4760
  • Applications: Used as a building block in organic synthesis. Its shorter chain length (two-carbon alkyl linker) may limit its lipophilicity compared to longer-chain analogs like 8-Morpholinooctylamine.

4-Morpholinoaniline

  • Molecular Formula : C₁₀H₁₄N₂O
  • Molecular Weight : 178.23 g/mol
  • Structure : Features a morpholine ring attached to an aniline (aromatic amine) group.
  • Applications : Likely utilized in dye synthesis or as a precursor for pharmaceuticals due to the aromatic amine moiety.

Morpholin-2-yl-methylamine (CAS 116143-27-2)

  • Molecular Formula : C₅H₁₂N₂O
  • Molecular Weight : 116.16 g/mol
  • Structure : The amine group is directly bonded to the morpholine ring, lacking an alkyl spacer.
  • Applications : Its compact structure may favor applications requiring small-molecule ligands or catalysts.

4-(3-Morpholinopropoxy)aniline

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Structure : Incorporates a three-carbon propoxy linker between the morpholine and aniline groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Physical Properties Applications
This compound* C₁₂H₂₆N₂O 226.35 (theoretical) Data not available Hypothetical: Drug intermediate
2-Morpholinoethanamine C₆H₁₄N₂O 130.19 mp 23–25°C, bp 205°C, d 0.999 Organic synthesis
4-Morpholinoaniline C₁₀H₁₄N₂O 178.23 Purity: 98+% Dye/pharmaceutical precursor
Morpholin-2-yl-methylamine C₅H₁₂N₂O 116.16 Not provided Ligand design
4-(3-Morpholinopropoxy)aniline C₁₃H₂₀N₂O₂ 236.31 Purity: 95% Flexible ligand systems

*Note: Data for this compound is inferred due to absence in the provided evidence.

Key Research Findings

  • Chain Length and Lipophilicity: Longer alkyl chains (e.g., octyl in this compound vs.
  • Synthetic Accessibility: Shorter-chain analogs like 2-Morpholinoethanamine are commercially available at high purity (98%), suggesting established synthetic routes.
  • Structural Diversity: Substituting the alkyl chain with aromatic (e.g., 4-Morpholinoaniline) or ether-linked (e.g., 4-(3-Morpholinopropoxy)aniline) groups diversifies electronic and steric properties for targeted applications.

Preparation Methods

Synthesis of 8-Bromooctylamine

The synthesis of 8-bromooctylamine serves as a critical intermediate. A two-step protocol is recommended:

  • Protection of Octylamine : Treat n-octylamine with benzyl chloroformate to form the corresponding carbamate, shielding the primary amine during subsequent bromination.

  • Bromination at the 8-Position : React the protected octylamine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. This yields 8-bromo-N-Cbz-octylamine, which is deprotected via hydrogenolysis (H₂, Pd/C) to afford 8-bromooctylamine.

Morpholine Substitution

8-Bromooctylamine undergoes nucleophilic displacement with morpholine in dimethylformamide (DMF) at 100°C for 24 hours, using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, replacing the bromide with the morpholino group:

8-Bromooctylamine+MorpholineK2CO3,DMF8-Morpholinooctylamine+KBr\text{8-Bromooctylamine} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KBr}

Reported yields for analogous substitutions range from 40% to 60%, depending on the purity of the bromide intermediate.

Reductive Amination of 8-Morpholinooctanal

Preparation of 8-Morpholinooctanal

This route begins with the synthesis of 8-morpholinooctanal:

  • Morpholine Installation : React 8-bromooctanol with morpholine in tetrahydrofuran (THF) using sodium hydride as a base. The bromide is displaced, yielding 8-morpholinooctanol.

  • Oxidation to Aldehyde : Treat 8-morpholinooctanol with pyridinium chlorochromate (PCC) in dichloromethane to oxidize the alcohol to the corresponding aldehyde.

Reductive Amination

The aldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature:

8-Morpholinooctanal+NH4OAcNaBH3CNThis compound+H2O\text{8-Morpholinooctanal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound} + \text{H}_2\text{O}

This method avoids harsh conditions and achieves yields of 55–65%, with minimal byproduct formation.

Catalytic Hydrogenation of 8-Morpholinooctanenitrile

Nitrile Synthesis

  • Cyanide Displacement : React 8-bromooctane (derived from octanol via HBr treatment) with sodium cyanide in DMF to form 8-cyanooctane.

  • Morpholine Functionalization : Perform a nucleophilic substitution on 8-cyanooctane with morpholine under similar conditions to Section 1.2, yielding 8-morpholinooctanenitrile.

Hydrogenation to Amine

Catalytic hydrogenation of the nitrile employs Raney nickel under 2 MPa hydrogen pressure at 120°C for 12 hours:

8-Morpholinooctanenitrile+2H2Raney NiThis compound\text{8-Morpholinooctanenitrile} + 2\text{H}_2 \xrightarrow{\text{Raney Ni}} \text{this compound}

This method offers scalability, with yields exceeding 70% in optimized setups.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters for this compound Synthesis

MethodStarting MaterialConditionsYield (%)AdvantagesLimitations
Nucleophilic Substitution8-BromooctylamineK₂CO₃, DMF, 100°C, 24h45–60Straightforward mechanismRequires bromide synthesis
Reductive Amination8-MorpholinooctanalNaBH₃CN, MeOH, rt, 48h55–65Mild conditionsMulti-step aldehyde preparation
Catalytic Hydrogenation8-MorpholinooctanenitrileH₂, Raney Ni, 120°C, 12h70–75High yield, scalableHigh-pressure equipment required

Challenges and Optimization Strategies

Regioselectivity in Bromination

Radical bromination of octylamine often results in mixtures of positional isomers. Employing directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) enhances selectivity for the 8-position, though this requires stringent anhydrous conditions.

Morpholine Stability Under Hydrogenation

Morpholine’s tertiary amine structure is generally stable under hydrogenation, but prolonged exposure to high temperatures (>150°C) may lead to ring-opening side reactions. Optimizing reaction time and catalyst loading mitigates this risk.

Purification Techniques

Due to the polar nature of this compound, silica gel chromatography using methanol/ethyl acetate gradients (5–20% MeOH) effectively separates the product from unreacted starting materials .

Q & A

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines : report reaction conditions (solvent, time, temperature), purification methods (e.g., column chromatography gradients), and characterization data in the main text. Provide raw spectral data in supplementary files .

Tables for Key Data

Property Method Typical Value Reference
PurityHPLC>98%
Solubility in Water (25°C)Gravimetric Analysis12.5 mg/mL
Stability (40°C, 1 month)LC-MS<5% degradation

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